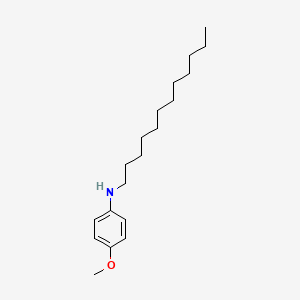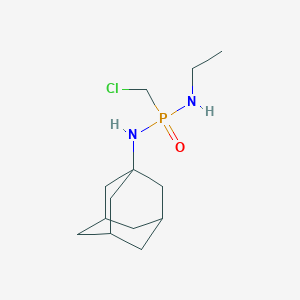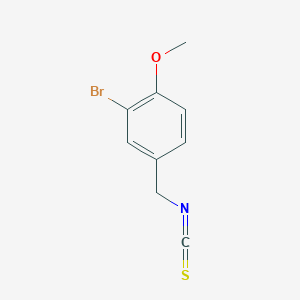
Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety substituted with a decyloxy group and an acetylphenyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester typically involves the esterification of 4-(decyloxy)benzoic acid with 4-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
化学反应分析
Types of Reactions: Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products:
Hydrolysis: 4-(decyloxy)benzoic acid and 4-acetylphenol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: Substituted aromatic compounds depending on the reagent used.
科学研究应用
Chemistry: In chemistry, benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It may also serve as a model compound for investigating the interactions between esters and biological macromolecules .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities .
作用机制
The mechanism of action of benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester primarily involves its interaction with enzymes or chemical reagents that target ester bonds. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the interacting species .
相似化合物的比较
Benzoic acid, 4-(acetyloxy)-: This compound has a similar ester structure but lacks the decyloxy group, making it less hydrophobic.
Benzoic acid, 4-(decyloxy)-: This compound lacks the acetylphenyl ester group, resulting in different chemical reactivity and applications.
Uniqueness: Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester is unique due to the presence of both the decyloxy and acetylphenyl ester groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
55097-88-6 |
|---|---|
分子式 |
C25H32O4 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
(4-acetylphenyl) 4-decoxybenzoate |
InChI |
InChI=1S/C25H32O4/c1-3-4-5-6-7-8-9-10-19-28-23-15-13-22(14-16-23)25(27)29-24-17-11-21(12-18-24)20(2)26/h11-18H,3-10,19H2,1-2H3 |
InChI 键 |
ZWWIRWVYCOKXLI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)


![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)



![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
